,2,3,3,4,4,5,5-Octafluoro-1-pentanol finds application in scientific research as a cosurfactant in the synthesis of various nanocrystals. A cosurfactant is a compound that works alongside a primary surfactant to improve the stability and properties of a colloidal suspension. In the context of nanocrystal synthesis, this translates to better control over the size, shape, and overall quality of the nanocrystals being formed.
Research has shown the effectiveness of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol in the synthesis of:
Here, the fluorinated alcohol plays a crucial role in stabilizing the precursor solution and facilitating the formation of well-defined nanocrystals with desired optical properties.
Similar to the case of silver and silver iodide nanocrystals, 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol acts as a cosurfactant, enabling the controlled synthesis of Ag2S nanocrystals exhibiting a characteristic surface plasmon resonance absorption at 330nm [].
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is an organic compound characterized by its molecular formula C5H4F8O and a molecular weight of approximately 232.07 g/mol. It consists of a pentanol backbone fully substituted with fluorine atoms at the 2nd, 3rd, 4th, and 5th positions. This structure imparts unique physical and chemical properties such as high thermal stability and low surface tension. The compound is typically a colorless liquid at room temperature and is soluble in organic solvents but exhibits limited solubility in water .
Due to the presence of the hydroxyl group (-OH), it can also engage in hydrogen bonding which affects its solubility and reactivity compared to non-fluorinated alcohols .
Several methods exist for synthesizing 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol:
These methods often require careful control of reaction conditions due to the reactivity of fluorinated intermediates .
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol has several applications:
Interaction studies involving 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol primarily focus on its behavior in various chemical environments. It has been noted to react violently with strong oxidizers and may pose risks under certain conditions. The compound's interactions with biological systems are not well-documented but suggest potential impacts on membrane dynamics due to its amphiphilic nature .
Several compounds share structural similarities with 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Perfluoropentanol | C5H7F11O | Fully fluorinated; higher fluorine content |
1-Pentanol | C5H12O | Non-fluorinated; different physical properties |
2-Hydroxyperfluoropentanoic Acid | C5H7F11O3 | Contains carboxylic acid functional group |
Uniqueness of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol:
This compound stands out due to its specific arrangement of fluorine atoms which significantly alters its chemical behavior compared to both non-fluorinated alcohols and other fluorinated compounds. Its unique properties make it particularly useful in niche applications such as nanotechnology and specialized surfactants .
The synthesis of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol represents a specialized area within organofluorine chemistry that employs several distinct fluorination methodologies [1] [2] [3]. The compound, with the molecular formula C₅H₄F₈O and molecular weight of 232.07 g/mol, serves as an important intermediate in various industrial applications [1] [3].
The hydroboration-oxidation approach represents one of the most efficient synthetic routes for producing perfluoroalkyl alcohols from perfluoroalkyl vinyl ethers [4]. This methodology involves a two-step process where borane tetrahydrofuran solution is added dropwise to a perfluoroalkyl vinyl ether solution under nitrogen atmosphere protection [4]. The reaction proceeds at temperatures ranging from -20°C to 25°C over 8-24 hours, followed by decomposition of unreacted borane with deionized water to obtain reaction intermediates [4].
The second stage involves the addition of inorganic strong base and aqueous hydrogen peroxide solution to the reaction intermediate, carrying out hydroboration at temperatures between 0°C and 50°C for 0.5-3 hours [4]. This process demonstrates remarkable efficiency with 100% reaction completion and yields exceeding 75%, making it particularly suitable for industrial production [4]. The methodology utilizes readily available raw materials and operates under normal pressure conditions, contributing to its commercial viability [4].
Electrochemical fluorination, commonly known as the Simons Process, represents a fundamental industrial method for perfluoroalkyl alcohol synthesis [5] [6]. This technique involves passing electric current through hydrogen fluoride containing dissolved or dispersed organic compounds, resulting in the replacement of all hydrogen atoms with fluorine [5]. The process operates in electrolytic cells where organic starting materials are dissolved in anhydrous liquid hydrogen fluoride to form conductive solutions [5].
The electrochemical fluorination process has been commercially implemented since 1951, with product lines extended to include perfluoroethers, perfluoroacyl fluorides, and perfluorinated amines [7]. The method demonstrates particular effectiveness for producing fluorocarbon derivatives possessing functional groups, though it requires careful control of reaction parameters to achieve optimal yields [7].
Telomerization constitutes a significant industrial process for manufacturing perfluoroalkyl substances, where perfluoroalkyl iodides react with tetrafluoroethylene to yield longer perfluorinated chain compounds [8]. The process typically employs pentafluoroethyl iodide as the telogen and tetrafluoroethylene as the taxogen, producing perfluoroalkyl iodide mixtures that serve as raw material intermediates [8].
The telomerization process operates through radical addition mechanisms, often utilizing peroxide initiators at temperatures ranging from 110°C to 150°C under pressures of 3.4-15 bar [9]. Historical production data indicates that fluorotelomer alcohols were manufactured at 5,000-6,500 tons per year during 2000-2002, increasing to 11,000-14,000 tons by 2005 [10]. The process demonstrates high selectivity exceeding 95% when properly optimized, though conversion rates may remain relatively modest at approximately 20.2% [9].
Direct fluorination utilizing elemental fluorine represents an advanced synthetic methodology that has evolved from early laboratory techniques to practical industrial applications [7]. The process involves controlled introduction of fluorine gas to organic substrates, often requiring dilution techniques and temperature management to control the highly exothermic reactions [7]. The LaMar fluorination process employs substrates condensed at low temperature in tubes packed with copper turnings, through which fluorine diluted in helium or nitrogen is passed [7].
Liquid-phase direct fluorination has emerged as a particularly effective approach, characterized by inverse addition of substrates into inert fluorocarbon solvents saturated with fluorine gas [7]. This methodology utilizes undiluted 100% fluorine gas under ultraviolet irradiation, providing controlled reaction conditions that minimize destructive side reactions [7].
Production optimization for perfluoroalkyl alcohols focuses on maximizing yield while minimizing formation of undesired byproducts [12] [13]. Thermal treatment protocols have been developed to selectively reduce perfluoroalkanoic acid impurities, operating at temperatures above 175°C in the presence of water and base additives [12]. The optimal temperature range extends from 185°C to 215°C, as higher temperatures may produce additional undesired impurities through competing reactions [12].
Base additive optimization plays a crucial role in production efficiency, with effective additives typically used at concentrations ranging from 0.1% to 5% by weight based on the fluorotelomer alcohol content [12]. Alkylamines such as ethanolamine and diethanolamine demonstrate superior performance compared to stronger bases like ammonia, producing lighter-colored final products with reduced conjugated byproduct formation [12]. The selection of hydrogen atom donors, including glycols, alkyl alcohols, and ethers, facilitates phase transfer between organic and aqueous phases while promoting decomposition of perfluoroalkyl iodide impurities [12].
The economic efficiency of perfluoroalkyl alcohol production demonstrates dependence on processed fluid volume rather than specific perfluoroalkyl acid concentration or formulation chemistry [14]. This relationship suggests enhanced economic viability for processing highly concentrated streams, making large-scale production increasingly cost-effective [14]. Industrial production benefits from economies of scale, particularly when utilizing established fluorination infrastructure and experienced technical personnel [7].
Historical production trends indicate significant market expansion, with global perfluoroalkyl acid production estimated at 4,400-8,000 tonnes during 1951-2004 [10]. The fluorotelomer alcohol sector has demonstrated substantial growth, with production volumes exceeding one megatonne across various per- and polyfluoroalkyl substance categories [15]. This production scale reflects the widespread industrial adoption of fluorinated alcohols across diverse application areas [15].
Purification of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol employs distillation as the primary separation technique, utilizing the compound's boiling point range of 140-142°C for effective isolation [16]. The purification process often incorporates solid acid catalysts to facilitate separation of alcohol compounds that are traditionally difficult to separate from the target product [17]. Fractional distillation operates at reduced pressures, typically at 200 torr with reflux ratios of 1:1 and tower top temperatures around 70°C [17].
Azeotropic distillation techniques have been developed to remove water content, ensuring final products contain less than 2000 parts per million water [17]. This approach involves distilling fluorinated alcohols in the presence of water, alcohol, and either acid or cation exchange resin catalysts to achieve desired purity specifications [17]. The distillation residue method provides high-purity fluorinated alcohols with minimized evaporation residue impurities [17].
Thermal treatment purification represents an advanced approach for removing specific perfluoroalkyl impurities from fluorinated alcohols [12] [13]. The process operates at temperatures exceeding 175°C, preferably above 195°C, in the presence of water and base additives to achieve optimal impurity reduction [13]. Treatment duration typically ranges from one to several hours, depending on the specific impurity profile and desired final purity [13].
The thermal purification process targets perfluoroalkanoic acids, perfluoroalkyl iodides, and perfluoroalkanoic acid esters through controlled degradation mechanisms [13]. Base additives facilitate the decomposition process, with optimal concentrations ranging from 0.1% to 2% by weight [13]. Post-treatment separation involves aqueous extraction followed by vacuum drying at pressures of 0.5-40 kilopascals at temperatures between 60°C and 100°C [13].
Quality control protocols for 2,2,3,3,4,4,5,5-octafluoro-1-pentanol employ gas chromatography as the primary purity assessment method, with specifications requiring minimum 98.0% purity [1] [11]. Advanced analytical techniques include liquid chromatography-mass spectrometry for detecting perfluoroalkanoic acid impurities and ion chromatography for halide impurity quantification [18] [19]. The analytical framework encompasses both targeted quantitative analysis and screening for unknown fluorinated compounds [19].
Water content determination utilizes Karl Fischer titration methodology, maintaining specifications below 2000 parts per million [17]. Refractive index measurements provide additional quality verification, with acceptable ranges between 1.318 and 1.32 [1] [3]. Color assessment through visual inspection ensures products meet colorless to almost colorless appearance standards [1].
Property | Specification | Analytical Method |
---|---|---|
Gas Chromatography Purity | ≥98.0-99.0% | Gas Chromatography |
Water Content | ≤2000 ppm | Karl Fischer Titration |
Halide Impurities | Minimized via purification | Ion Chromatography |
Perfluoroalkanoic Acid Impurities | Reduced via thermal treatment | LC-MS/MS |
Color Assessment | Colorless to almost colorless | Visual Inspection |
Refractive Index | 1.318-1.32 | Refractometry |
Boiling Point Range | 140-142°C | Distillation Analysis |
Storage Conditions | Dry, inert gas, <15°C | Environmental Monitoring |
Irritant